molecular formula C21H17ClN2 B15012825 4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline

4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline

Cat. No.: B15012825
M. Wt: 332.8 g/mol
InChI Key: MRSACZRPQRPICX-UHFFFAOYSA-N
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Description

(E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE is an organic compound that belongs to the class of imines This compound features a combination of a chlorophenyl group and a carbazole moiety, which are linked through a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE typically involves the condensation reaction between 4-chloroaniline and 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the carbazole or chlorophenyl groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE
  • (E)-N-(4-FLUOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE
  • (E)-N-(4-METHOXYPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE

Uniqueness

(E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the carbazole moiety with the chlorophenyl group may result in distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(9-ethylcarbazol-3-yl)methanimine

InChI

InChI=1S/C21H17ClN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-14H,2H2,1H3

InChI Key

MRSACZRPQRPICX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Cl)C4=CC=CC=C41

Origin of Product

United States

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